6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Catalog No.
S6646497
CAS No.
1547646-00-3
M.F
C8H7N3O3
M. Wt
193.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic ...

CAS Number

1547646-00-3

Product Name

6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

IUPAC Name

6-methoxy-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C8H7N3O3/c1-14-5-3-2-4-6(8(12)13)10-11-7(4)9-5/h2-3H,1H3,(H,12,13)(H,9,10,11)

InChI Key

QLXQGJXBAMYPQW-UHFFFAOYSA-N

SMILES

COC1=NC2=NNC(=C2C=C1)C(=O)O

Canonical SMILES

COC1=NC2=NNC(=C2C=C1)C(=O)O

6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its pyrazolo[3,4-b]pyridine core structure, which is substituted with a methoxy group at the sixth position and a carboxylic acid group at the third position. Its chemical formula is C₈H₇N₃O₃, with a molecular weight of 193.16 g/mol. The compound is known for its potential biological activities and has been the subject of various synthetic and pharmacological studies .

  • Potential for Drug Discovery: The core structure of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine is found in various bioactive molecules, including some with documented medicinal properties []. This suggests that 6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid itself or structurally similar compounds derived from it could hold potential as drug candidates. Further research would be necessary to explore this possibility.
  • Studies on the Pyrazolo[3,4-b]pyridine Class: Research efforts have been directed towards the synthesis and biological applications of the broader class of 1H-Pyrazolo[3,4-b]pyridines []. This research points towards the potential of the pyrazolo[3,4-b]pyridine scaffold for various therapeutic applications. However, there is no specific mention of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in these studies.

Additional Information:

  • Commercial availability of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid suggests potential research applications, although specific details are limited.
Typical of pyrazolo derivatives. Key reactions include:

  • Nucleophilic Substitution: The methoxy group can be replaced under strong nucleophilic conditions.
  • Acid-Base Reactions: The carboxylic acid group can undergo deprotonation, making it useful in coupling reactions.
  • Condensation Reactions: The compound can react with amines or alcohols to form more complex derivatives.

These reactions are significant for synthesizing analogs and derivatives that may exhibit enhanced biological activity .

6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has shown promising biological activities, particularly as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. Studies indicate that derivatives of this compound exhibit nanomolar inhibitory effects against TRKA, suggesting potential applications in cancer therapy . Additionally, its structural features may contribute to anti-inflammatory and analgesic properties, although further research is necessary to fully elucidate these effects .

Several synthesis methods have been reported for 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid:

  • Buchwald-Hartwig Coupling: This method involves coupling an appropriate aryl halide with an amine in the presence of a palladium catalyst.
  • Miyaura Borylation: This step allows for the introduction of boron groups that can be further reacted to yield the desired compound.
  • Condensation Reactions: The final steps often involve condensation with amino acids or other nucleophiles to form the target compound.

These methods highlight the versatility of synthetic pathways available for producing this compound and its derivatives .

The applications of 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid span several fields:

  • Pharmaceutical Development: Due to its inhibitory activity against TRKs, it is being explored as a lead compound for developing targeted cancer therapies.
  • Biochemical Research: It serves as a tool in studying receptor signaling pathways and cellular responses.
  • Material Science: Its unique structure may lend itself to applications in developing new materials with specific electronic or optical properties .

Interaction studies have focused on understanding how 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid interacts with biological targets:

  • Receptor Binding Affinity: Studies have demonstrated its binding affinity to TRK receptors, indicating potential therapeutic roles.
  • Metabolic Stability: Investigations into its metabolic pathways have shown that modifications to the structure can enhance stability and bioavailability.
  • Synergistic Effects: Research is ongoing to explore how this compound may work synergistically with other drugs to enhance therapeutic efficacy .

Several compounds share structural similarities with 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid932702-11-90.70
2-(2-Aminopyridin-3-yl)acetic acid101860-97-30.69
6-Chloro-1H-indazole-3-carboxylic acid129295-31-40.65
4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid1260765-26-10.65
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid175201-94-20.64

These compounds highlight the diversity within the pyrazolo family and underscore the unique features of 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid that may contribute to its distinct biological activities and potential applications .

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

193.04874109 g/mol

Monoisotopic Mass

193.04874109 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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